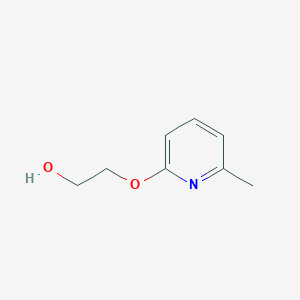

2-(6-Methylpyridin-2-yloxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)oxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-3-2-4-8(9-7)11-6-5-10/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXUPYMFLZWELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 2-(6-Methylpyridin-2-yloxy)ethanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the ether linkage (C-O bond), which is a common and reliable bond-forming strategy.

This disconnection suggests two primary precursor molecules: a substituted pyridine (B92270) and an ethanol (B145695) derivative. The key bond to be formed is the ether linkage between the pyridine ring and the ethanol moiety. This can be achieved through a nucleophilic substitution reaction where one precursor acts as a nucleophile and the other as an electrophile.

Two principal retrosynthetic pathways emerge:

Pathway A: Disconnecting the ether bond to give 2-hydroxy-6-methylpyridine (B103643) and a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol). In this scenario, the pyridinol acts as the nucleophile (after deprotonation to the pyridinolate) and the haloethanol serves as the electrophile.

Pathway B: An alternative disconnection yields 2-halo-6-methylpyridine and ethylene (B1197577) glycol. Here, ethylene glycol (as its mono-alkoxide) is the nucleophile, and the halopyridine is the electrophile.

The choice between these pathways often depends on the availability and reactivity of the starting materials, as well as the potential for side reactions. For instance, the acidity of the pyridinol in Pathway A and the potential for di-etherification of ethylene glycol in Pathway B are important considerations.

A visual representation of the retrosynthetic analysis is presented below:

Established Synthetic Routes to Pyridyl-Oxy-Ethanol Derivatives

Several classical and modern synthetic methods are employed to construct the pyridyl-oxy-ethanol scaffold. These methods primarily focus on the efficient formation of the crucial ether bond.

Williamson Ether Synthesis:

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.org In the context of synthesizing pyridyl-oxy-ethanol derivatives, this typically involves deprotonating a hydroxypyridine with a strong base to form the corresponding pyridinolate, which then acts as a nucleophile, attacking an electrophilic ethylene glycol derivative. wikipedia.orgyoutube.com

Common bases used for deprotonation include sodium hydride (NaH) or potassium hydride (KH) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the SN2 reaction. masterorganicchemistry.com

An example reaction is the coupling of 2-hydroxy-6-methylpyridine with 2-chloroethanol. The pyridinol is first treated with a base to generate the nucleophilic pyridinolate, which then displaces the chloride from 2-chloroethanol.

Modified Ullmann Reaction:

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed reaction used to form carbon-oxygen bonds, particularly for the synthesis of diaryl ethers. organic-chemistry.orgnist.gov Modified versions of this reaction have been developed to couple aryl halides with alcohols. researchgate.net This method is particularly useful when the SN2 pathway of the Williamson ether synthesis is not favorable, for instance, with less reactive aryl halides.

In a typical modified Ullmann reaction for preparing pyridyl-oxy-ethanol derivatives, a halopyridine is coupled with an alcohol in the presence of a copper catalyst, a ligand, and a base. nih.govresearchgate.net The ligand, often a diamine or an amino acid, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. researchgate.net These reactions can often be performed under milder conditions than the classic Ullmann reaction. organic-chemistry.org For example, 2-bromo-6-methylpyridine (B113505) can be coupled with ethylene glycol using a copper(I) catalyst and a suitable ligand.

| Etherification Reaction | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | Hydroxypyridine, Haloethanol | Strong base (e.g., NaH, KH) | SN2 mechanism, best with primary halides. wikipedia.orgmasterorganicchemistry.com |

| Modified Ullmann Reaction | Halopyridine, Alcohol | Copper catalyst, Ligand, Base | Good for less reactive aryl halides. organic-chemistry.orgnih.gov |

The ethylene glycol moiety can be introduced in several ways. A common method involves reacting a hydroxypyridine with ethylene oxide. This reaction is typically carried out in the presence of a base and results in the ring-opening of the epoxide to form the 2-hydroxyethyl ether.

Alternatively, ethylene carbonate can be used as a source of the hydroxyethyl (B10761427) group. The reaction of a hydroxypyridine with ethylene carbonate, often under basic conditions, yields the desired product after decarboxylation.

Another approach is the direct reaction of a halopyridine with ethylene glycol. This method often requires a catalyst, such as copper or palladium, to facilitate the C-O bond formation, as described in the context of the modified Ullmann reaction.

Development of Novel Synthetic Strategies for Regioselective and Stereoselective Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for constructing molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. mit.edu These methods offer several advantages, including mild reaction conditions, high functional group tolerance, and broad substrate scope. mit.eduresearchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of these reactions, as they promote the reductive elimination step that forms the C-O bond. mit.edu

These palladium-catalyzed methods can be applied to the synthesis of pyridyl-oxy-ethanol derivatives by coupling a halopyridine with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. arkat-usa.org The choice of ligand is critical for achieving high yields and selectivity. mit.edu

The development of chiral analogues of this compound is of significant interest for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

One approach to synthesizing chiral analogues involves the use of chiral ligands in metal-catalyzed reactions. rsc.orgresearchgate.netrsc.org Chiral pyridine-oxazoline (PyOx) ligands, for example, have shown promise in a variety of asymmetric catalytic reactions. rsc.orgresearchgate.net By employing a chiral catalyst, it is possible to achieve enantioselective C-O bond formation.

Another strategy involves the use of chiral starting materials. For instance, a chiral epoxide can be ring-opened by a hydroxypyridine to yield a chiral product. Similarly, a chiral diol can be used in a coupling reaction to introduce a stereocenter into the molecule. The iridium-catalyzed reductive coupling of allylic acetates with ketones, mediated by an alcohol, presents a modern method for generating chiral α-stereogenic alcohols, which could be adapted for creating chiral pyridyl-oxy-ethanol analogues. nih.gov

Synthesis of Key Intermediates and Related Derivatives

The construction of the target molecule is predicated on the availability and synthesis of crucial building blocks, including pyridinol precursors and their halogenated counterparts.

The primary precursor for the title compound is 6-Methylpyridin-2-ol. This compound is a member of the pyridine family, characterized by a pyridine ring substituted with a methyl group at the 6-position and a hydroxyl group at the 2-position. ontosight.ai It serves as a vital intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. ontosight.ai A common starting material for obtaining related structures is 2-amino-6-methylpyridine (B158447), which is commercially available. researchgate.netresearchgate.net For instance, the novel ligand (6-methyl-pyridin-2-ylamino)-acetic acid can be synthesized through a direct reaction of 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net

Halogenated pyridine intermediates are instrumental in the synthesis of pyridinyl ethers. For example, the synthesis of a related compound, 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol, is typically achieved through the reaction of 2-bromo-6-methylpyridine with ethylene oxide in the presence of a base like sodium hydroxide. An alternative route involves the reaction of 2-bromo-6-methylpyridin-3-ol (B183909) with ethylene oxide or ethylene carbonate. The introduction of a halogen onto the pyridine ring can be performed using standard halogenating agents. The bromine atom in these intermediates is a versatile functional group that can be subsequently displaced by various nucleophiles, including alcohols, to form the desired ether linkage.

Table 1: Synthesis of Halogenated Pyridine Intermediate

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-bromo-6-methylpyridine | Ethylene oxide | Sodium Hydroxide | 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol |

The terminal hydroxyl group of this compound offers a site for further chemical modification. A significant derivatization is the formation of hydrazides, which are important intermediates in organic synthesis and are found in various biologically active compounds. google.comnih.gov A general and efficient method for preparing hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). google.com This reaction can be driven to high yield by heating under reflux and removing the alcohol byproduct through reactive fractionation or distillation. google.com

The synthesis of hydrazides can also be achieved from the corresponding acid. For example, nicotinic acid derivatives can be converted to their corresponding hydrazides, which are then condensed with aldehydes to form hydrazones. nih.gov The hydroxyl group of the title compound could potentially be oxidized to a carboxylic acid and then converted to an ester or directly to the hydrazide. General derivatization of hydroxyl groups can also be accomplished using reagents like acyl chlorides and isocyanates to form esters and carbamates, respectively. researchgate.net

Table 2: General Conditions for Hydrazide Synthesis

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ester | Hydrazine Hydrate | Reflux 0.5-2h, reactive fractionation | >90% | google.com |

| Arylalkylketone | Hydrazine Hydrate | Reflux in ethanol, 3h | 81-88% | orgsyn.org |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of reaction conditions. For etherification reactions involving pyridines, factors such as temperature, reaction time, solvent, and the choice of base are critical. In the synthesis of a similar compound, 2-[methyl(pyridin-2-yl)amino]ethanol, the use of microreactor technology demonstrated superior performance over traditional batch processes, with productivity peaking at 160 °C in methanol. researchgate.net For hydrazide synthesis from esters, a molar ratio of ester to hydrazine hydrate of 1:1.2 is often optimal, and conducting the reaction without an additional solvent improves reactor efficiency. google.com The purification step following the reaction, such as crystallization by cooling, can significantly impact the final yield; for instance, cooling a hydrazone solution to -18 °C overnight resulted in yields of 81-88%. orgsyn.org

Advanced Purification and Isolation Techniques

The isolation and purification of this compound from reaction mixtures is essential to obtain a product of high purity. Chromatographic methods are the most powerful tools for this purpose.

Column chromatography is a standard method for the purification of pyridine derivatives. For instance, the purification of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is effectively carried out using column chromatography on a silica (B1680970) gel stationary phase with a gradient of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.

For achieving higher purity, preparative high-performance liquid chromatography (Prep-HPLC) is an exceptionally effective technique. mdpi.com It offers high efficiency and resolution, allowing for the isolation of target compounds with purity often exceeding 95%. mdpi.com The optimization of Prep-HPLC involves adjusting parameters such as the flow rate, injection volume, and column temperature to achieve the best separation. mdpi.com In some cases, a preliminary purification using macroporous resin column chromatography can enrich the target compound before it is subjected to final purification by Prep-HPLC. mdpi.com

Table 3: Chromatographic Purification Methods

| Technique | Stationary Phase | Mobile Phase / Conditions | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification of brominated pyridine derivative | |

| Prep-HPLC | C18 | Acetonitrile/Water | Purification of taxanes to >95% purity | mdpi.com |

Recrystallization and Controlled Crystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.

For a compound like this compound, which possesses both a polar pyridinyl ether group and a hydroxyl group, a range of solvents with varying polarities could be suitable for recrystallization. The selection of an appropriate solvent system is typically determined empirically.

General Recrystallization Procedure:

Solvent Selection: A systematic approach to solvent selection would involve testing small amounts of the crude this compound in various solvents to identify one that provides the desired solubility characteristics.

Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution. This is often performed by heating the solvent to its boiling point and gradually adding it to the compound until complete dissolution is achieved.

Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration step is performed to remove them. This must be done rapidly to prevent premature crystallization of the desired compound.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of well-defined, pure crystals. Further cooling in an ice bath can maximize the yield.

Crystal Collection and Washing: The formed crystals are collected by vacuum filtration. The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

Drying: The purified crystals are dried to remove any remaining solvent.

Potential Solvent Systems:

Based on the structure of this compound and general practices for similar compounds, several solvent systems could be effective for its recrystallization.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | The use of a solvent-antisolvent system like ethanol and water is a common technique. The compound would likely be soluble in hot ethanol, and the gradual addition of water (an antisolvent) would decrease its solubility, inducing crystallization. |

| Toluene (B28343) | As a non-polar aromatic solvent, toluene might be suitable, particularly if the impurities are more polar. |

| Ethyl Acetate/Hexane | Another solvent-antisolvent combination. The compound would be dissolved in the more polar ethyl acetate, and the addition of non-polar hexane would induce precipitation. |

| Isopropanol | This polar protic solvent is often a good choice for compounds containing hydroxyl groups. |

Controlled Crystallization Procedures:

Beyond simple recrystallization, controlled crystallization techniques can be employed to influence crystal size, morphology, and purity.

Slow Evaporation: In this method, the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature. This can lead to the formation of large, high-quality crystals.

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a less volatile solvent and placing this solution in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and causing crystallization.

Seeding: The introduction of a small, high-quality crystal of the desired compound (a seed crystal) into a saturated solution can initiate crystallization and influence the final crystal form.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of 2-(6-Methylpyridin-2-yloxy)ethanol shows distinct signals for each unique proton environment.

The protons of the methyl group on the pyridine (B92270) ring typically appear as a singlet in the upfield region of the spectrum. The protons on the pyridine ring itself resonate at lower field due to the deshielding effect of the aromatic system. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂OH) are split into two distinct signals, a triplet for the protons adjacent to the oxygen of the pyridine ring and another triplet for the protons adjacent to the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. libretexts.org The use of deuterium (B1214612) oxide (D₂O) can confirm the hydroxyl peak, as the proton will exchange with deuterium, causing the peak to disappear from the spectrum. libretexts.org

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.32 - 7.35 | d | 9.0 |

| Pyridine-H | 6.35 - 6.41 | d | 9.1 |

| Pyridine-H | 5.98 - 6.05 | d | 6.8 |

| -OCH₂- | 3.65 - 3.81 | t | |

| -CH₂OH | 2.60 - 2.61 | t | |

| -CH₃ | 2.33 - 2.37 | s | |

| -OH | 2.26 - 13.28 | br s |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values for similar structural motifs and may vary based on solvent and experimental conditions. chemicalbook.comyoutube.comyoutube.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the methyl group appears at the highest field (lowest ppm value). The carbons of the pyridine ring resonate at lower fields, with the carbon atom attached to the oxygen appearing at the lowest field among the ring carbons due to the strong deshielding effect of the oxygen atom. The two methylene carbons of the ethoxy group also show distinct signals. The carbon atom attached to the oxygen of the pyridine ring is more deshielded than the carbon attached to the hydroxyl group. libretexts.orglibretexts.orgdocbrown.info

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C-O | ~163 |

| Pyridine-C-CH₃ | ~157 |

| Pyridine-CH | ~138 |

| Pyridine-CH | ~111 |

| Pyridine-CH | ~106 |

| -OCH₂- | ~69 |

| -CH₂OH | ~61 |

| -CH₃ | ~24 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Data is compiled from typical values for similar structural motifs and may vary based on solvent and experimental conditions. chemicalbook.comdocbrown.info

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be observed between the adjacent protons on the pyridine ring and between the two methylene groups of the ethoxy chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s). youtube.com For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For instance, a correlation between the methyl protons and the C6 carbon of the pyridine ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals protons that are close to each other in space, even if they are not directly bonded. youtube.com This information is crucial for determining the three-dimensional conformation of the molecule.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous elucidation of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups in the molecule.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methylene groups are observed in the 3100-2850 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the alcohol are found in the 1260-1000 cm⁻¹ range. core.ac.uk

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |

| C=N, C=C Stretch (Pyridine) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ether, Alcohol) | 1260 - 1000 | Strong |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. researchgate.netchemicalbook.com

In the Raman spectrum of this compound, the symmetric breathing vibration of the pyridine ring is expected to produce a strong and characteristic band. The C-C stretching vibrations of the aliphatic chain and the C-H bending modes would also be visible. The O-H stretching vibration is typically a weak band in Raman spectroscopy. oatext.comresearchgate.net

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Strong |

| Pyridine Ring Breathing | ~1000 | Strong |

| C-C Stretch | 900 - 800 | Medium |

Note: Raman shifts are approximate and can vary based on experimental conditions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. ufg.br The absorption of this radiation provides insights into the electronic structure of the molecule, particularly the nature of its conjugated π-systems. libretexts.org

For this compound, the key chromophore—the part of the molecule responsible for light absorption—is the 6-methylpyridine ring. researchgate.net The electronic transitions expected for this compound would primarily be π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds, such as the pyridine ring. These transitions are typically high in intensity. uobabylon.edu.iq

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. uobabylon.edu.iq

The presence of the ether linkage and the methyl group can influence the absorption maxima (λ_max). The conjugated system of the pyridine ring is the dominant factor in its UV-Vis spectrum. libretexts.org The solvent used for analysis can also cause shifts in the absorption wavelength; polar solvents, for instance, can stabilize certain electronic states, leading to shifts in the observed peaks. uobabylon.edu.iq An increase in conjugation length typically results in a bathochromic shift (a shift to longer wavelengths). libretexts.org

A hypothetical UV-Vis spectrum would be recorded to determine the λ_max values, which are indicative of the energy gaps between the electronic orbitals.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

| π → π | ~200-300 | High |

| n → π | >270 | Low |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For the molecular formula C₈H₁₁NO₂, the exact mass can be calculated and compared to the experimentally measured value. This technique is essential for confirming the identity of a newly synthesized compound. uef.fi

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₈H₁₁NO₂ | [M+H]⁺ | 154.0863 |

| C₈H₁₁NO₂ | [M+Na]⁺ | 176.0682 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures or for purifying a compound before mass analysis. eurl-pesticides.eujfda-online.com An LC-MS analysis of this compound would provide its retention time from the LC column and its mass spectrum from the MS detector. This is a standard method for purity assessment and quantification in various applications. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large or fragile molecules with minimal fragmentation. biomerieux.com The sample is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte. nih.gov While typically used for large biomolecules, MALDI-TOF could be applied to this compound, likely revealing the molecular ion peak with high sensitivity. mdpi.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. uhu-ciqso.es The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. scirp.org The resulting diffraction data would be used to solve the crystal structure.

This analysis would provide precise information on:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, confirming the connectivity and geometry.

Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any hydrogen bonding involving the hydroxyl group.

Although no published crystal structure for this compound was found, the data obtained from such an experiment would be the gold standard for its structural elucidation.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

Spectroscopic Characterization and Structural Elucidation of this compound

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Detailed crystallographic studies, particularly single-crystal X-ray diffraction, would be instrumental in providing precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional conformation and its interactions with neighboring molecules.

In the absence of specific published crystallographic data for this compound, a predictive analysis based on its structural features can be made. The molecule possesses key functional groups capable of participating in significant intermolecular interactions: the hydroxyl (-OH) group and the nitrogen atom of the pyridine ring.

The most prominent interaction anticipated is the hydrogen bond, where the hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). Furthermore, the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This dual capability allows for the formation of extended networks. For instance, molecules could be linked via O-H···N (hydroxyl to pyridine nitrogen) or O-H···O (hydroxyl to hydroxyl) hydrogen bonds, leading to the formation of chains, dimers, or more complex three-dimensional arrays.

The methyl group on the pyridine ring and the aliphatic ethanol (B145695) chain also contribute to the crystal packing through weaker van der Waals forces. The planarity of the pyridine ring may also facilitate π-π stacking interactions between adjacent rings, further stabilizing the crystal structure.

To illustrate the potential hydrogen bonding geometries, the following table presents hypothetical data based on typical bond lengths and angles for such interactions observed in similar organic molecules.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O | H | N (pyridine) | ~ 0.96 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 180 |

| O | H | O (hydroxyl) | ~ 0.96 | ~ 1.8 - 2.1 | ~ 2.7 - 3.1 | ~ 160 - 180 |

Note: The data in this table is illustrative and represents typical values for the types of hydrogen bonds that could be formed by the molecule. Actual values would need to be determined experimentally via single-crystal X-ray diffraction.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces and potential π-π interactions would ultimately define the specific crystal packing motif of this compound, influencing its physical properties such as melting point, solubility, and stability. A definitive analysis, however, remains contingent on the availability of experimental crystallographic data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT study would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results for both geometry and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 2-(6-Methylpyridin-2-yloxy)ethanol, which has several rotatable bonds (e.g., C-O, C-C, and C-N bonds), a thorough conformational analysis is crucial. nih.govmdpi.comnih.gov This would involve systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers would indicate which shapes the molecule is most likely to adopt under standard conditions. The planarity of the pyridine (B92270) ring and the orientation of the ethanol (B145695) side chain would be key structural parameters to analyze. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgpearson.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, one would expect the HOMO to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ether linkage.

LUMO: The LUMO indicates the ability to accept electrons and is typically located on the antibonding orbitals. For this molecule, the LUMO would likely be distributed across the pyridine ring's π* system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. wikipedia.orgpmf.unsa.ba A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

A hypothetical data table for FMO analysis is presented below, illustrating the type of data a computational study would generate.

| Property | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. wolfram.comuni-muenchen.deresearchgate.net It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating a high electron density, would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and hydroxyl groups. These sites are prone to electrophilic attack. uni-muenchen.de

Positive Potential (Blue): This color signifies electron-deficient areas, which would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it a potential site for nucleophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Chemical Potential)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.netmdpi.commdpi.comdergipark.org.tr

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. pmf.unsa.ba

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A table of hypothetical global reactivity descriptors is shown below.

| Descriptor | Formula | Hypothetical Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies.

Prediction of Spectroscopic Properties via Quantum Chemical Methods

Quantum chemical calculations can simulate various types of spectra, providing valuable information for the identification and characterization of the molecule.

Theoretical Infrared and Raman Spectra Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. core.ac.uknih.govmdpi.comresearchgate.netscirp.org By calculating the vibrational modes and their intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups.

For this compound, key vibrational modes would include:

O-H stretching of the alcohol group.

C-H stretching from the methyl and alkyl groups.

C=N and C=C stretching vibrations within the pyridine ring.

C-O stretching from the ether and alcohol functionalities.

A comparison of theoretical and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other method-inherent approximations.

While a specific computational study on This compound is not currently found in the scientific literature, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted. The application of DFT and other quantum chemical methods would undoubtedly yield significant insights into the molecule's geometric, electronic, and spectroscopic properties, paving the way for a deeper understanding of its chemical behavior and potential applications.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra Calculation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. qu.edu.qa By simulating the absorption spectrum, researchers can identify the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions involved, such as π→π* or n→π* transitions. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netnih.gov For instance, studies on various organic molecules have shown that functionals like B3LYP and CAM-B3LYP, combined with appropriate basis sets, can yield UV-Vis spectra that are in good agreement with experimental data. mdpi.comqu.edu.qa

A hypothetical TD-DFT calculation for this compound would reveal the electronic transitions responsible for its UV-Vis absorption. The table below illustrates the kind of data that such a calculation would produce, detailing the predicted absorption wavelengths, oscillator strengths (a measure of transition probability), and the primary orbitals involved in each transition.

Table 1: Hypothetical TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 275 | 0.150 | HOMO → LUMO |

| S0 → S2 | 230 | 0.085 | HOMO-1 → LUMO |

| S0 → S3 | 210 | 0.220 | HOMO → LUMO+1 |

(Note: This data is illustrative and not from actual experimental or published computational results.)

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical calculations are instrumental in predicting and confirming the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, chemists can calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). researchgate.net These theoretical values can then be correlated with experimental data, often showing a strong linear relationship, which aids in the precise assignment of complex spectra. researchgate.net The choice of DFT functional and basis set is crucial for achieving high accuracy in these predictions. researchgate.net For molecules like ethanol, computational methods have been used to explain the splitting patterns and chemical shifts of different protons. youtube.comyoutube.comyoutube.com

For this compound, computational predictions would help assign the signals for the methyl, methylene (B1212753), and aromatic protons and carbons. The following table presents a hypothetical comparison between experimental and DFT-calculated chemical shifts.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| CH₃ | 2.45 | 2.41 |

| O-CH₂ | 4.40 | 4.35 |

| CH₂-OH | 3.85 | 3.80 |

| Py-H3 | 6.80 | 6.75 |

| Py-H4 | 7.50 | 7.45 |

| Py-H5 | 6.70 | 6.65 |

| ¹³C NMR | ||

| CH₃ | 24.0 | 23.8 |

| O-CH₂ | 67.0 | 66.5 |

| CH₂-OH | 61.5 | 61.0 |

| Py-C2 | 163.0 | 162.7 |

| Py-C3 | 112.0 | 111.8 |

| Py-C4 | 138.0 | 137.5 |

| Py-C5 | 110.0 | 109.7 |

| Py-C6 | 157.0 | 156.8 |

(Note: This data is illustrative and not from actual experimental or published computational results.)

Analysis of Intermolecular Interactions and Hydrogen Bonding

Understanding the non-covalent interactions within a molecular system is key to explaining its physical properties and crystal packing. Several computational techniques are employed to analyze these weak forces.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method provides quantitative information about intramolecular and intermolecular interactions by evaluating the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). nih.govjoaquinbarroso.com The energy of this donor-acceptor interaction, known as the second-order perturbation energy (E(2)), quantifies the strength of the hyperconjugative or hydrogen-bonding interaction. nih.gov

In this compound, NBO analysis could identify and quantify the strength of intramolecular hydrogen bonds, for example, between the hydroxyl group's hydrogen and the pyridyl nitrogen or ether oxygen.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org Within this framework, a chemical bond is identified by the presence of a bond critical point (BCP) between two atoms. wiley-vch.demuni.cz The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the interaction. muni.cz Positive values of ∇²ρ(r) are characteristic of closed-shell interactions like hydrogen bonds and ionic bonds, while negative values indicate shared-shell covalent interactions. muni.cz

For this compound, QTAIM analysis would be used to characterize the covalent bonds and any intramolecular hydrogen bonds, confirming their existence and quantifying their strength based on the topological properties of the electron density.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis

The Reduced Density Gradient (RDG) method is a visualization technique that identifies and characterizes non-covalent interactions in real space. It plots the RDG against the electron density, revealing regions corresponding to strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and strong repulsive interactions.

Potential Energy Surface (PES) Scans for Elucidating Conformational Landscapes

Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule. nih.govnih.gov By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan maps the energy of the molecule as a function of that coordinate. youtube.com This process reveals the different stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov

A PES scan of this compound, focusing on the rotation around the C-O and C-C single bonds of the ethoxy side chain, would identify the most stable conformations of the molecule. This information is crucial for understanding its structural preferences and how its shape influences its interactions with other molecules.

Investigation of Non-Linear Optical (NLO) Properties

No data is available in the searched scientific literature for the non-linear optical properties of this compound.

Reactivity Studies and Reaction Mechanism Elucidation

Mechanistic Investigations of Ether Cleavage and Formation Reactions

Ether linkages, like the one in "2-(6-Methylpyridin-2-yloxy)ethanol", are generally stable but can be cleaved under acidic conditions. masterorganicchemistry.com The most common method for ether cleavage involves treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The reaction proceeds through protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Subsequently, a nucleophile, such as a halide ion, attacks one of the adjacent carbon atoms. masterorganicchemistry.com

The specific mechanism of cleavage, either SN1 or SN2, depends on the nature of the groups attached to the ether oxygen. chemistrysteps.commasterorganicchemistry.com For "this compound", the ether linkage connects an sp2-hybridized carbon of the pyridine (B92270) ring and an sp3-hybridized carbon of the ethanol (B145695) group. Cleavage of aryl alkyl ethers with strong acids typically results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the bond between the sp2 carbon of the aromatic ring and the oxygen is stronger, and sp2-hybridized carbons are not susceptible to SN1 or SN2 reactions. masterorganicchemistry.comlibretexts.org Therefore, the reaction would proceed via an SN2 attack of the halide ion on the ethyl group, leading to the formation of 6-methylpyridin-2-ol and 2-haloethanol.

The formation of this ether can be achieved through a Williamson-type ether synthesis. This would involve the reaction of a 6-methylpyridin-2-olate salt with a suitable 2-haloethanol or ethylene (B1197577) oxide.

Reactivity of the Pyridine Nitrogen Atom (e.g., Protonation, Coordination)

The nitrogen atom in the pyridine ring of "this compound" possesses a lone pair of electrons in an sp2 hybrid orbital. uoanbar.edu.iq This makes the nitrogen atom basic and nucleophilic.

Protonation: The pyridine nitrogen can readily accept a proton from an acid, forming a pyridinium (B92312) salt. uoanbar.edu.iq The basicity of pyridine (Kb ≈ 2.3 x 10-9) is lower than that of aliphatic amines because the lone pair in an sp2 orbital is held more tightly to the nucleus compared to the sp3 orbital of aliphatic amines. uoanbar.edu.iq

Coordination: The lone pair on the nitrogen also allows it to act as a ligand, coordinating to metal ions. This property is fundamental to the use of pyridine-containing compounds in coordination chemistry and catalysis.

Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqslideshare.net If such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a resonance structure with a positive charge on the electronegative nitrogen atom. youtube.com

Chemical Transformations of the Primary Alcohol Group (e.g., Oxidation, Esterification, Alkylation, Halogenation)

The primary alcohol group (-CH2OH) in "this compound" is a versatile functional group that can undergo a variety of transformations.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, oxidation of similar ether-alcohols has been studied using reagents like dihydroxydiperiodato nickelate(IV). scispace.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Alkylation: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in an alkylation reaction with an alkyl halide to form a new ether.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl2) to produce a chloride, or phosphorus tribromide (PBr3) to yield a bromide.

A summary of potential reactions of the primary alcohol group is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Esterification | R-COOH, H+ | Ester |

| Alkylation | 1. NaH; 2. R-X | Ether |

| Halogenation | SOCl2 | Alkyl Chloride |

| Halogenation | PBr3 | Alkyl Bromide |

Computational and Experimental Exploration of Reaction Pathways and Transition States

Computational chemistry plays a significant role in understanding the mechanisms of reactions involving molecules like "this compound". Quantum mechanical calculations can be used to model reaction pathways, identify transition states, and determine the energies of intermediates and products.

Both kinetic and thermodynamic factors govern the outcome of a chemical reaction. mdpi.com Thermodynamics deals with the relative stabilities of reactants and products, determining the position of equilibrium. Kinetics, on the other hand, is concerned with the rate of the reaction, which is determined by the activation energy.

Calorimetric methods, such as isothermal titration calorimetry (ITC), can be used to experimentally determine thermodynamic parameters like the enthalpy of reaction, as well as kinetic parameters. mdpi.com Computational methods can also be employed to calculate these parameters, providing a theoretical framework for understanding experimental observations. For instance, the kinetics of oxidation of similar ether-alcohols have been studied, showing a first-order dependence on both the oxidant and the substrate. scispace.com

Ring-Opening or Rearrangement Reactions Involving the Pyridine Moiety

While the pyridine ring is generally stable, it can participate in ring-opening or rearrangement reactions under specific conditions. For example, reactions of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides can lead to ring-opened products. nih.govnih.gov The efficiency of such reactions is influenced by steric factors and the nature of the substituents on both the pyridine ring and the epoxide. nih.govnih.gov

The asymmetric ring-opening of epoxides catalyzed by metal complexes is a significant reaction in organic synthesis, allowing for the creation of chiral vicinal amino alcohols. mdpi.comresearchgate.net Although not directly involving the pyridine ring itself opening, the pyridine nitrogen can play a crucial role as a coordinating ligand in such catalytic systems.

Furthermore, ring-opening reactions of aziridines and azetidines, which are nitrogen-containing heterocyclic rings, can proceed via an SN2-type mechanism. iitk.ac.in While not directly applicable to the pyridine ring of "this compound", these studies on related heterocyclic systems provide valuable insights into the types of transformations that might be possible under specific conditions.

Coordination Chemistry and Ligand Design

Exploration of 2-(6-Methylpyridin-2-yloxy)ethanol as a Ligand System

The utility of this compound as a ligand stems from the presence of multiple donor atoms and its flexible structure, which allows it to adapt to the coordination preferences of different metal centers.

This compound functions as a bidentate N,O-donor ligand. It possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the terminal hydroxyl group on the ethanol (B145695) side chain. This dual-donor capability allows the ligand to form a stable six-membered chelate ring upon coordination to a metal center. The formation of such chelate rings is generally favored entropically, leading to more stable metal complexes compared to those formed with monodentate ligands. The ether oxygen atom in the side chain is generally considered a weaker donor and is less likely to participate in coordination.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. The choice of solvent can influence the solubility of the reactants and the crystallization of the final product. Ethanol is a common solvent for these types of reactions.

Metal complexes involving a range of transition metals and lanthanides have been explored. The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N bond in the pyridine ring and the O-H bond of the ethanol group upon complexation provides evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry.

Lanthanide complexes with pyridyl-based ligands are of particular interest due to their potential luminescent properties. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Influence of Ligand Structure on Coordination Geometry and Stability

The specific substituents on the this compound ligand, namely the 6-methyl group and the ethanol side chain, exert significant influence on the properties of the resulting metal complexes.

The 6-methyl group on the pyridine ring has two primary effects:

Electronic Effect: The methyl group is an electron-donating group. It increases the electron density on the pyridine ring, which in turn enhances the basicity of the nitrogen atom. A more basic nitrogen atom generally forms a stronger coordinate bond with a metal ion.

The ethanol substituent at the 2-position, linked via an ether oxygen, determines the nature of the second coordination site and the size of the chelate ring. The flexibility of this chain allows the ligand to adjust to different metal ion sizes and coordination preferences. The hydroxyl group is a hard donor, making this ligand particularly suitable for binding to hard Lewis acids, such as early transition metals and lanthanide ions.

The combination of steric and electronic effects directly impacts the strength and lability of the metal-ligand bonds. The increased basicity of the pyridine nitrogen due to the 6-methyl group leads to a stronger M-N bond. The formation of a stable six-membered chelate ring with the N,O-donor set also contributes significantly to the thermodynamic stability of the complex (the chelate effect).

However, the steric hindrance from the 6-methyl group can also introduce some strain, potentially leading to a slight elongation and weakening of the M-N bond compared to an unhindered analogue. This interplay between electronic stabilization and steric strain fine-tunes the reactivity and lability of the complex. Lability, the rate at which ligands exchange, is a critical factor in applications such as catalysis, where substrates need to bind to and dissociate from the metal center.

Investigation of Physicochemical Properties of Coordination Compounds

The coordination of this compound to metal ions leads to new compounds with distinct physicochemical properties that differ from the free ligand and the metal salt.

Table 1: Physicochemical Properties of Coordination Compounds

| Property | Description |

| Solubility | The solubility of the complexes depends on the nature of the metal ion, the counter-ion, and the overall structure. The presence of the ethanol group can impart some solubility in polar solvents. |

| Magnetic Properties | For complexes with paramagnetic metal centers (e.g., many transition metals and lanthanides), magnetic susceptibility measurements can provide information about the number of unpaired electrons and the electronic structure of the metal ion. |

| Electrochemical Properties | Cyclic voltammetry can be used to study the redox behavior of the metal complexes. The potential at which the metal center is oxidized or reduced is influenced by the donor properties of the ligand. |

| Luminescence | Lanthanide complexes, in particular, are often studied for their photoluminescent properties. The efficiency of the energy transfer from the ligand to the metal ion and the quantum yield of the emission are key parameters. |

| Thermal Stability | Thermogravimetric analysis (TGA) can be used to determine the stability of the complexes at high temperatures and to identify the loss of solvent molecules or the decomposition of the ligand. |

Detailed research into these properties is essential for tailoring the design of new materials with specific functions, such as luminescent probes, magnetic materials, or catalysts.

Information on the Coordination Chemistry of this compound is Not Currently Available in Publicly Accessible Scientific Literature

Following an extensive search of scientific databases and scholarly publications, no specific information was found regarding the coordination chemistry, redox behavior of its metal complexes, their spectroscopic signatures, or their applications in catalysis for the compound This compound .

The investigation sought to uncover detailed research findings to elaborate on the following areas:

Redox Behavior of Metal Complexes: No studies detailing the electrochemical properties or redox potentials of metal complexes formed with this specific ligand were identified.

Spectroscopic Signatures (UV-Vis, EPR): There is a lack of published data on the ultraviolet-visible (UV-Vis) or electron paramagnetic resonance (EPR) spectra of coordination compounds involving this compound.

Application of Metal Complexes in Catalysis: The search yielded no specific examples of metal complexes of this ligand being used in hydrogenation catalysis or in C-C, C-N, or C-O coupling reactions.

While general information exists for structurally related pyridine derivatives and their roles as ligands in coordination chemistry and catalysis, the explicit focus on this compound as requested could not be fulfilled due to the absence of dedicated research on this particular compound in the available literature. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables for the specified topics is not possible at this time.

Structure Reactivity and Structure Property Relationships

Systematic Modification of the Pyridine (B92270) Ring for Probing Electronic and Steric Effects

The pyridine ring is a key functional component of 2-(6-Methylpyridin-2-yloxy)ethanol, and its properties can be significantly altered by the introduction of various substituents. These changes can have a profound impact on the molecule's electronic and steric characteristics, which in turn dictate its reactivity and spectroscopic signatures.

The reactivity of the pyridine ring is highly sensitive to the placement and electronic nature of substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. uoanbar.edu.iq The position of substituents can either enhance or mitigate this effect.

Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, further decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic substitution. nih.govmdpi.com

For instance, the introduction of a bromo group, as seen in 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol, significantly alters the reactivity profile. The bromine atom is an EWG and can be a site for further chemical transformations, such as reduction or substitution with other nucleophiles. The methyl group at the 6-position, being an EDG, can influence the regioselectivity of these reactions.

The Hammett substituent constants (σ) are often used to quantify the electronic influence of substituents on the reactivity of aromatic systems. nih.gov A positive correlation has been observed between the electron-donating ability of a substituent on a pyridine ring and the catalytic activity of its corresponding metal complexes in certain reactions. whiterose.ac.uk

Table 1: Effect of Substituent on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Methyl | 6 | Electron-Donating | Increases electron density, potentially enhancing electrophilic substitution. |

| Bromo | 2 | Electron-Withdrawing | Decreases electron density, making the ring more susceptible to nucleophilic attack. Can be a site for further reactions. |

| Amino | 3 | Electron-Donating | Increases electron density and provides a reactive site for derivatization. |

| Cyano | 4 | Electron-Withdrawing | Decreases electron density, making the pyridine ring more electron-deficient. mdpi.com |

The electronic properties of this compound and its derivatives are directly reflected in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are invaluable for probing these properties.

Substituents on the pyridine ring can cause significant shifts in the NMR spectra. whiterose.ac.uk For example, the chemical shift of protons and carbons on the pyridine ring will be influenced by the electron-donating or electron-withdrawing nature of the substituent. EDGs will generally cause an upfield shift (lower ppm), while EWGs will lead to a downfield shift (higher ppm).

The electronic transitions observed in UV-Visible spectroscopy are also sensitive to substitution on the pyridine ring. EDGs tend to cause a bathochromic shift (shift to longer wavelengths), while EWGs typically result in a hypsochromic shift (shift to shorter wavelengths). These shifts are a direct consequence of the substituent's effect on the energy levels of the molecular orbitals involved in the electronic transitions.

Furthermore, computational studies, such as those employing Natural Bond Orbital (NBO) analysis, can provide a deeper understanding of how substituents modify the electronic structure and intramolecular interactions. rsc.org

Variation of the Ether Linkage and Ethanol (B145695) Chain Length

The ether linkage and the length of the ethanol chain in this compound play a crucial role in determining the molecule's conformational flexibility and its ability to act as a ligand in coordination complexes.

The ether oxygen and the attached ethanol group introduce a degree of flexibility to the molecule that is not present in a simple substituted pyridine. The rotation around the C-O and C-C bonds of the ether and ethanol moieties allows the molecule to adopt various conformations.

The length of the alkyl chain between the pyridine ring and the hydroxyl group can significantly influence the conformational landscape. A longer chain, as in 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol, provides greater flexibility, allowing the molecule to adopt a wider range of spatial arrangements. This increased flexibility can be important in the design of ligands for specific metal ions, as it allows the ligand to better accommodate the geometric preferences of the metal center.

In the context of coordination chemistry, this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen. The ether oxygen can also participate in coordination, although it is generally a weaker donor than the other two sites.

The length of the ethanol chain can influence the "bite angle" of the ligand, which is the angle formed between the two donor atoms and the metal center. This angle is a critical factor in determining the stability and geometry of the resulting metal complex. By varying the chain length, it is possible to tune the bite angle to match the requirements of a particular metal ion. rsc.org

The donor capabilities of the ligand can also be modulated by the electronic effects of substituents on the pyridine ring. EDGs on the pyridine ring will increase the electron density on the nitrogen atom, making it a stronger Lewis base and a better donor to the metal center. Conversely, EWGs will decrease the donor strength of the pyridine nitrogen.

Correlation of Computed Parameters with Experimental Observations for Predictive Modeling

Computational chemistry provides a powerful tool for understanding and predicting the properties of molecules like this compound. By calculating various molecular descriptors, it is possible to establish correlations with experimentally observed properties, leading to the development of predictive models.

For instance, calculated parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond orders can be correlated with experimental data on reactivity, spectroscopic properties, and coordination behavior. Density Functional Theory (DFT) calculations are often used to complement experimental results and provide insights into the electronic structure and reactivity of these systems. researchgate.net

These predictive models can be invaluable in the rational design of new molecules with tailored properties. For example, by understanding the relationship between substituent effects and catalytic activity, it is possible to computationally screen a library of potential ligands to identify the most promising candidates for a particular catalytic application. whiterose.ac.uk This approach can significantly accelerate the discovery and development of new and improved chemical systems.

Design Principles for Modulating Specific Chemical Properties or Reactivity Patterns

The structure of this compound can be systematically modified to fine-tune its chemical properties and reactivity. The following sections outline key design principles for modulating this compound.

Modulation of the Pyridine Ring:

Alterations to the pyridine ring, such as the introduction, removal, or change of substituents, can have a profound impact on the compound's electronic properties, basicity, and reactivity.

Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering the molecule basic. The basicity (pKa of the conjugate acid) can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ring. EDGs, such as additional alkyl groups, will increase the basicity, while EWGs, like nitro or cyano groups, will decrease it. The position of the substituent also plays a crucial role. iust.ac.ir

Reactivity towards Electrophiles: While generally unreactive towards electrophiles, the introduction of strong electron-donating groups can activate the ring for electrophilic substitution, typically directing incoming electrophiles to the 3- and 5-positions.

Reactivity towards Nucleophiles: The susceptibility of the pyridine ring to nucleophilic attack can be enhanced by introducing strong electron-withdrawing groups. This would make positions 4 and 6 even more electrophilic.

Table 1: Predicted Effects of Pyridine Ring Substitution on the Properties of this compound Analogs

| Substituent at Position 4 | Predicted Effect on Basicity (pKa) | Predicted Effect on Reactivity Towards Nucleophiles |

| -NO₂ | Decrease | Increase |

| -Cl | Decrease | Increase |

| -H (unsubstituted) | Baseline | Baseline |

| -CH₃ | Increase | Decrease |

| -OCH₃ | Increase | Decrease |

Modulation of the Alkoxy Side Chain:

The length and composition of the alkoxy side chain can be altered to control physical properties like solubility, hydrophilicity, and steric hindrance around the pyridine nitrogen.

Hydrophilicity/Lipophilicity: The hydrophilicity of the molecule is largely governed by the ethanol moiety. Elongating the alkyl chain (e.g., propanol, butanol) or introducing more hydroxyl groups would increase hydrophilicity. Conversely, replacing the hydroxyl group with a non-polar functional group would increase lipophilicity.

Steric Hindrance: Increasing the bulk of the side chain can sterically hinder the approach of reactants to the pyridine nitrogen and the adjacent positions on the ring, thereby influencing reaction rates and selectivity.

Reactivity of the Terminal Group: The terminal hydroxyl group can be replaced with other functional groups to introduce different reactivity patterns. For instance, conversion to a halide would create a site for nucleophilic substitution, while conversion to an amine would introduce a new basic center and a site for further derivatization.

Table 2: Predicted Effects of Side Chain Modification on the Properties of this compound Analogs

| Side Chain (-OR) | Predicted Water Solubility | Predicted Reactivity of Terminal Group |

| -OCH₂CH₂OH | High | Alcohol chemistry (oxidation, esterification) |

| -OCH₂CH₂Cl | Moderate | Nucleophilic substitution |

| -OCH₂CH₂NH₂ | High | Amine chemistry (acylation, alkylation) |

| -OCH₂CH₂CH₃ | Low | Relatively inert |

Influence of the 6-Methyl Group:

The methyl group at the 6-position has both electronic and steric effects.

Electronic Effect: As an electron-donating group, it increases the electron density of the ring, which can influence the rate of reactions involving the aromatic system. askfilo.com

Steric Effect: Its position adjacent to the nitrogen atom provides steric hindrance, which can affect the coordination of metal ions or the approach of bulky reagents to the nitrogen. iust.ac.ir Removing or replacing this group with a smaller (e.g., -H) or larger (e.g., -t-butyl) group would modulate this steric effect.

By carefully considering these design principles, the chemical properties and reactivity of this compound can be systematically tailored for specific applications in various fields of chemistry.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Methodologies for the Compound

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. mdpi.com For a compound like 2-(6-methylpyridin-2-yloxy)ethanol, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents.

Future research will likely focus on moving away from traditional synthetic methods, which can be limited by harsh reaction conditions or poor functional group compatibility. mdpi.com Key areas of development include:

Catalyst Reusability: The fabrication of recyclable catalysts, such as modifying the inner surface of reaction vials with catalytic materials like PET@UiO-66, presents a promising avenue for the sustainable synthesis of substituted pyridines. acs.org Such systems demonstrate good stability and reusability over multiple reaction cycles, offering an operational simplicity that is highly desirable for green chemistry. acs.org

Metal-Free Synthesis: The development of metal-free annulation strategies to construct pyridine (B92270) rings offers a significant environmental advantage by avoiding the use of potentially toxic and expensive transition metal catalysts. mdpi.com These methods often operate under mild conditions and show broad substrate scope and functional group tolerance. mdpi.com